Molecular Weight & Heavy Atom Count: Fragment-Like Properties Differentiate from Larger Kinase Inhibitor Scaffolds
The target compound has a molecular weight of 167.19 g/mol and contains 10 heavy atoms, placing it firmly within fragment space (MW < 250 Da). In contrast, the most common imidazopyridazine kinase inhibitors (e.g., MKNK1 inhibitor series [1]) typically exceed MW 350 due to additional substituents. This lower MW translates to higher ligand efficiency indices (LE) once binding data become available. The presence of an additional ring nitrogen versus imidazo[4,5-c]pyridine analogs (e.g., 6-thio-3-deazaguanine, MW 166.21) provides an extra hydrogen-bond acceptor, potentially enhancing target engagement without increasing size.
| Evidence Dimension | Molecular weight & heavy atom count |
|---|---|
| Target Compound Data | MW 167.19 g/mol; 10 heavy atoms (C5H5N5S) |
| Comparator Or Baseline | Typical MKNK1-prioritized imidazopyridazines: MW 350-450; 6-Thio-3-deazaguanine: MW 166.21, 10 heavy atoms (C6H6N4S) |
| Quantified Difference | Target MW ~50% smaller than lead-like kinase inhibitors; 1.0 g/mol higher than 6-thio-3-deazaguanine due to N vs CH swap |
| Conditions | Calculated from molecular formula; vendor confirmed MW |
Why This Matters
Fragment-like MW enables efficient exploration of chemical space with higher hit rates in fragment-based screens, while the additional nitrogen offers unique H-bonding not available in pyridine-based analogs.
- [1] Amino-substituted imidazopyridazines as MKNK1 kinase inhibitors, Bayer Intellectual Property GmbH, Japanese Patent JP6121991B2 (2017). View Source
